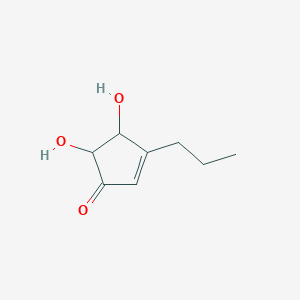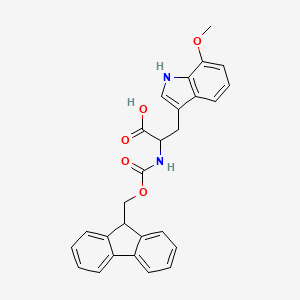![molecular formula C13H26O3 B14083459 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene CAS No. 102421-53-4](/img/structure/B14083459.png)
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene: is a chemical compound with the molecular formula C13H26O3 . It is characterized by the presence of an octene backbone with a triethylene glycol monomethyl ether side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene typically involves the reaction of oct-1-ene with triethylene glycol monomethyl ether under specific conditions. One common method includes the use of acid catalysts to facilitate the etherification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, forming .
Substitution: The ether groups can participate in substitution reactions, leading to the formation of different ethers or esters .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as with a are often used.
Substitution: Substitution reactions may involve alkyl halides and strong bases like sodium hydride .
Major Products Formed
- Various ethers and esters from substitution reactions .
Epoxides: and from oxidation.
Alkanes: from reduction.
Wissenschaftliche Forschungsanwendungen
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a or in biochemical assays.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and surfactants due to its unique structural properties.
Wirkmechanismus
The mechanism by which 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene exerts its effects is primarily through its ability to interact with various molecular targets. The ether groups in the compound can form hydrogen bonds with other molecules, facilitating solubilization and transport . Additionally, the octene backbone provides hydrophobic interactions that can stabilize certain molecular complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the octene backbone.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Another compound with a similar ether chain but different functional groups.
Uniqueness
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene is unique due to its combination of an octene backbone and a triethylene glycol monomethyl ether side chain. This unique structure imparts specific chemical properties and reactivity that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
102421-53-4 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
8-[2-(2-methoxyethoxy)ethoxy]oct-1-ene |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-15-12-13-16-11-10-14-2/h3H,1,4-13H2,2H3 |
InChI-Schlüssel |
XPBXHELXCOPYQG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


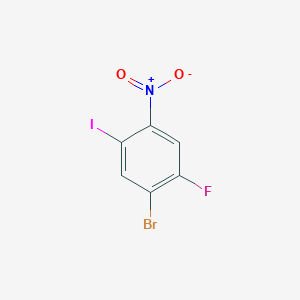



![1-(2,5-Dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083391.png)
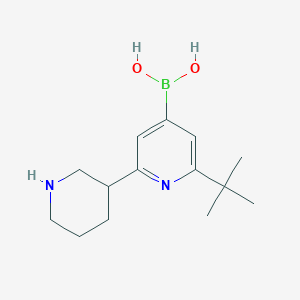
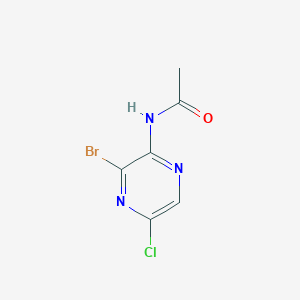

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)

![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
